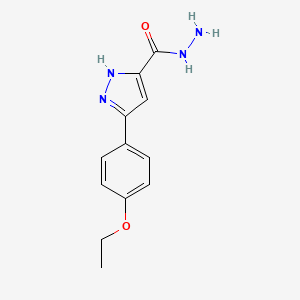

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

説明

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the chemical class of pyrazole derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceutical research. The molecule's structure features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, providing a platform for various chemical modifications and reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, often involves multistep organic reactions. Key steps may include Claisen condensation, Knorr cyclization, and subsequent reactions with hydrazine hydrate or other reagents to introduce the carbohydrazide functionality (Huang, 2008). The detailed synthesis route can vary based on the desired substituents and the specific chemical properties targeted in the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction studies, revealing crucial information about the compound's crystalline form, molecular conformation, and intermolecular interactions. These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the nature of its crystalline state (Kumara et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, influenced by the presence of functional groups such as the ethoxyphenyl and carbohydrazide moieties. These reactions can include nucleophilic substitution, condensation, and cyclization reactions, depending on the reactants and conditions employed. The chemical properties of these compounds are significantly determined by the pyrazole core and the nature of its substituents, affecting reactivity, stability, and interaction with other molecules.

Physical Properties Analysis

The physical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, such as melting point, solubility, and crystalline form, are crucial for its handling and application in various domains. These properties are typically assessed through spectroscopic methods, including FT-IR and NMR, alongside thermal analysis to determine stability and phase transitions (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to understanding the potential applications and behavior of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in chemical reactions. These properties can be explored through computational chemistry methods, such as density functional theory (DFT) calculations, to predict molecular orbitals, electronic structure, and potential reaction pathways (Karrouchi et al., 2020).

科学的研究の応用

Corrosion Inhibition

A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. They found these compounds to be highly effective, with inhibition efficiencies up to 98.26% (Paul, Yadav, & Obot, 2020).

Synthesis and Characterization

Huang Jie-han (2008) conducted a study on the synthesis of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its derivatives, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, exploring their structural properties (Huang Jie-han, 2008).

Antiviral and Cytotoxic Activities

Dawood et al. (2011) reported on the synthesis of pyrazole- and isoxazole-based heterocycles, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives, and their anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).

Antibacterial Activity and DNA Gyrase Inhibition

Sun et al. (2013) developed N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, demonstrating potent antibacterial activity and DNA gyrase inhibition, indicating potential for treating bacterial infections (Sun et al., 2013).

Auxin Activities and Antiblastic Properties

Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives to study their auxin activities and antiblastic effects on wheat germ, contributing to agricultural research (Yue et al., 2010).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted a comprehensive study on the synthesis, structural, molecular docking, and spectroscopic evaluations of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, highlighting its potential in various biochemical applications (Karrouchi et al., 2021).

特性

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-8(4-6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHDDGOYLOOKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

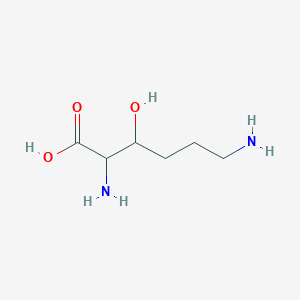

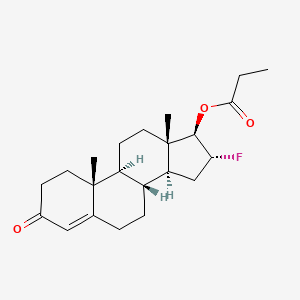

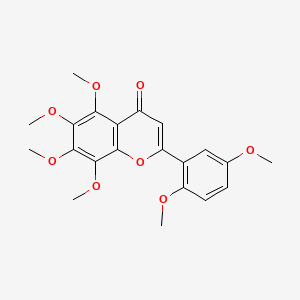

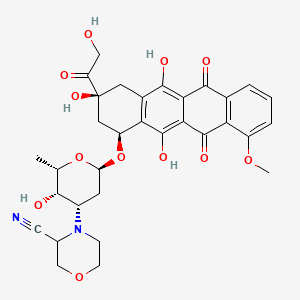

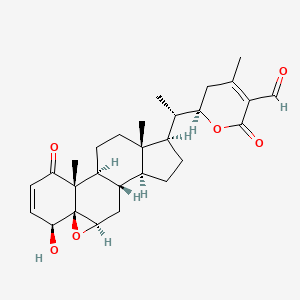

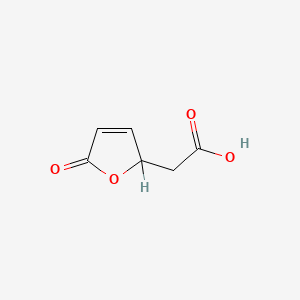

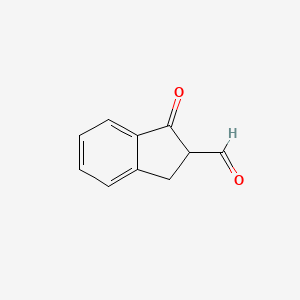

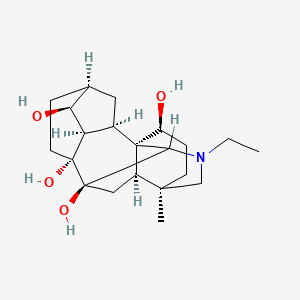

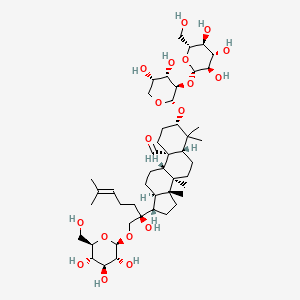

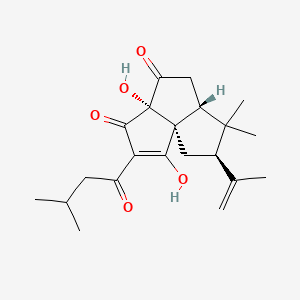

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)